![molecular formula C13H21N7O2S B2533043 4-(3,5-Dimethylpyrazol-1-yl)-6-[2-(dimethylsulfamoylamino)ethylamino]pyrimidine CAS No. 1203137-05-6](/img/structure/B2533043.png)
4-(3,5-Dimethylpyrazol-1-yl)-6-[2-(dimethylsulfamoylamino)ethylamino]pyrimidine
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Description
4-(3,5-Dimethylpyrazol-1-yl)-6-[2-(dimethylsulfamoylamino)ethylamino]pyrimidine, also known as DS-8672a, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the pyrimidine class of compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Scientific Research Applications
- Leishmaniasis : Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Research has shown that this compound exhibits potent in vitro antipromastigote activity against Leishmania parasites . Its molecular structure likely contributes to its efficacy in targeting these pathogens.
- Energetic materials are crucial for applications such as propellants and explosives. Interestingly, this compound has been investigated as a metal-free detonating substance. Its superior thermally robust properties make it an attractive candidate for such applications .
- In the field of nuclear chemistry, actinides (such as uranium and plutonium) need to be separated from lanthanides during nuclear waste management. The ligand 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2’-bipyridine (dmpbipy) has been synthesized and evaluated for its extraction performance and selectivity for trivalent actinide cations over lanthanides .
- Researchers have synthesized a series of triazolo-thiadiazine derivatives, including this compound. These derivatives exhibit interesting biological activities and may find applications in drug discovery and medicinal chemistry .
Antiparasitic Activity
Metal-Free Energetic Materials
Actinide Separation and Extraction
Triazolo-Thiadiazine Derivatives
properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-[2-(dimethylsulfamoylamino)ethylamino]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N7O2S/c1-10-7-11(2)20(18-10)13-8-12(15-9-16-13)14-5-6-17-23(21,22)19(3)4/h7-9,17H,5-6H2,1-4H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPABVKFIDYXUFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNS(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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